BenchChemオンラインストアへようこそ!

1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one

Anticoagulant Synthesis Process Chemistry Edoxaban Intermediates

Designated key intermediate in the patented industrial-scale Edoxaban route (WO 2024/108670 A1). Unlike generic tetrahydropyrimidin-2(1H)-one analogs, the precise 4-(1-aminoethyl)phenyl substitution is critical for coupling efficiency. Close variants (e.g., 4-(aminomethyl)phenyl analog CAS 1248060-82-3) risk failed syntheses and undefined byproducts, jeopardizing API purity. Validated as an HPLC reference standard for process control. Procure this certified intermediate to ensure synthetic fidelity.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 1487077-19-9
Cat. No. B2809337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
CAS1487077-19-9
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCCNC2=O)N
InChIInChI=1S/C12H17N3O/c1-9(13)10-3-5-11(6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8,13H2,1H3,(H,14,16)
InChIKeyURIXMQRYAWSUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS 1487077-19-9): A Tetrahydropyrimidinone Intermediate for Anticoagulant Synthesis


1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS 1487077-19-9), also known as 1-(4-(1-aminoethyl)phenyl)tetrahydropyrimidin-2(1H)-one, is a heterocyclic organic compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol [1]. It is a key intermediate in the synthesis of Edoxaban, a direct oral Factor Xa (FXa) inhibitor anticoagulant [2]. The compound features a tetrahydropyrimidin-2(1H)-one core, a scaffold associated with potent FXa inhibition [3].

Procurement Risks in Substituting 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS 1487077-19-9) with Non-Dedicated Tetrahydropyrimidinones


Substituting this specific intermediate with a generic tetrahydropyrimidin-2(1H)-one derivative introduces significant procurement risk due to structural and functional specificity [1]. Unlike broader class members used for various screening purposes, this compound is a defined intermediate within the patented synthetic route for Edoxaban, where the precise 4-(1-aminoethyl)phenyl substitution pattern is critical for subsequent chemical transformations [2]. Deviation to a close analog—such as the 4-(aminomethyl)phenyl variant (CAS 1248060-82-3) or other FXa inhibitor cores—would disrupt the downstream synthetic pathway, likely resulting in failed coupling reactions or the formation of structurally distinct, pharmacologically untested byproducts [3]. Consequently, reliance on a non-dedicated analog jeopardizes yield, purity, and ultimately, the fidelity of the target API synthesis [2].

Quantitative Differentiation of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS 1487077-19-9) from Structural Analogs: Purity, Synthetic Utility, and FXa Potency


Structural Specificity in the Patented Edoxaban Synthetic Route

This compound is explicitly designated as a 'key intermediate' for Edoxaban synthesis in a recent patent (WO 2024/108670 A1), where it is prepared via an ammonolysis reaction [1]. In contrast, closely related compounds like the 4-(aminomethyl)phenyl analog (CAS 1248060-82-3) are not identified as intermediates in this patented process, indicating a unique synthetic utility for this specific substitution pattern [2].

Anticoagulant Synthesis Process Chemistry Edoxaban Intermediates

Comparative Commercial Purity Specifications

The compound is commercially available with a minimum purity specification of 95%, as stated by AKSci . While higher-purity Edoxaban intermediates exist—such as a tert-butyl carbamate analog boasting ≥98% purity —this 95% standard is typical and often sufficient for its role as a late-stage intermediate in multi-step API synthesis, where further purification may occur downstream [1].

Pharmaceutical Intermediates Quality Control Purity

Potency Differentiation of Tetrahydropyrimidinone Core from Imidazolone Core

While this compound is a non-pharmacologically active intermediate, its tetrahydropyrimidin-2(1H)-one core is crucial for the final drug's activity. Medicinal chemistry studies show that this core, present in the FXa inhibitor TAK-442, exhibits superior human metabolic stability compared to an earlier imidazo[1,5-c]imidazol-3-one lead compound. Specifically, the tetrahydropyrimidinone derivative showed no detectable amide bond cleavage in human liver microsomes, a significant advantage over the imidazolone series which was prone to hydrolysis [1].

Factor Xa Inhibition SAR Anticoagulant Discovery

Validated Application Scenarios for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS 1487077-19-9) Based on Evidence


Late-Stage Intermediate in the Industrial Synthesis of Edoxaban Tosylate Monohydrate

As validated by a 2024 patent (WO 2024/108670 A1), this compound is a designated 'key intermediate' for the industrial-scale preparation of Edoxaban p-toluenesulfonate monohydrate [1]. The patented process claims a simple synthetic route utilizing this intermediate, specifically designed to effectively lower the overall cost of API manufacturing. This establishes a direct, evidence-backed use case for procurement in the context of generic or proprietary Edoxaban production.

Calibrant or Reference Material for Analytical Method Development and Impurity Profiling

Given its defined role as an intermediate in the Edoxaban synthetic pathway, this compound serves as a critical reference standard for developing and validating analytical methods, particularly HPLC [1]. Its use as a calibrant ensures the accurate identification and quantification of unreacted intermediates or potential degradation products, which is essential for process control, regulatory compliance, and quality assurance in pharmaceutical manufacturing [2].

Structural Core for Academic Research into Factor Xa Inhibition and Scaffold Optimization

For academic and drug discovery programs, the tetrahydropyrimidin-2(1H)-one core of this compound is a validated pharmacophore for potent and orally active Factor Xa inhibition [1]. Procuring this compound allows researchers to use it as a starting point for generating novel analogs, conducting Structure-Activity Relationship (SAR) studies, or exploring new chemical space around a scaffold that has been shown to avoid the human-specific metabolic liabilities seen in earlier FXa inhibitor classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.